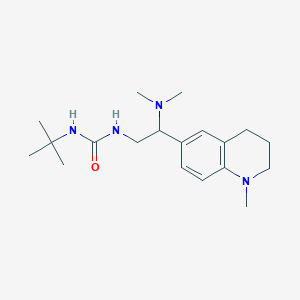

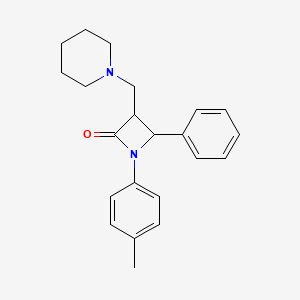

1-(4-甲基苯基)-4-苯基-3-(哌啶甲基)-2-氮杂环戊酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Methylphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone is a chemical compound that belongs to the class of azetidinones. It is commonly referred to as MPMPA and is used in scientific research for its unique properties.

科学研究应用

对映选择性合成和药用应用

与1-(4-甲基苯基)-4-苯基-3-(哌啶甲基)-2-氮杂环戊酮相关的结构的一个值得注意的应用涉及饱和氮杂杂环的非对映选择性合成,饱和氮杂杂环在生物活性化合物和治疗剂中至关重要。对于这些系统中 α-亚甲基 C-H 键的对映选择性官能化的研究方法的开发对于药物发现至关重要。Jain 等人 (2016) 的一项研究展示了对广泛的胺进行钯催化的非对映选择性 α-C-H 偶联,在药物化学和不对称合成中显示出巨大的潜力 (Jain, Verma, Xia, & Yu, 2016)。

抗分枝杆菌研究

Kumar 等人 (2008) 的研究发现与 1-(4-甲基苯基)-4-苯基-3-(哌啶甲基)-2-氮杂环戊酮结构相似的化合物具有抗分枝杆菌特性。具体来说,他们对螺-哌啶-4-酮的研究显示出对结核分枝杆菌的显着体外和体内活性,表明在开发新的抗分枝杆菌剂中具有潜在的应用 (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008)。

分子结构和相互作用研究

Khan 等人 (2013) 对与 1-(4-甲基苯基)-4-苯基-3-(哌啶甲基)-2-氮杂环戊酮相关的化合物的另一项研究侧重于通过特定化合物的合成来理解分子结构。他们报告了由水杨醛、丙二酸二乙酯和哌啶合成的化合物的晶体和分子结构,突出了氢键和 C-H...π 相互作用在稳定分子结构中的重要性 (Khan, Ibrar, Lal, Altaf, & White, 2013)。

哌啶衍生物的合成

哌啶(1-(4-甲基苯基)-4-苯基-3-(哌啶甲基)-2-氮杂环戊酮的成分)的多功能性在 Krawczyk (1996) 的一项研究中得到展示,其中哌啶催化合成 1-取代的 2-氨基乙基苯基膦酸。这说明了该化合物在合成膦酸酯衍生物中的效用,膦酸酯衍生物在化学研究的各个领域都有应用 (Krawczyk, 1996)。

神经保护剂的开发

神经保护剂的研究也看到了与 1-(4-甲基苯基)-4-苯基-3-(哌啶甲基)-2-氮杂环戊酮相关的结构的使用。Chenard 等人 (1995) 发现了一种具有强效 NMDA 拮抗剂特性的化合物,有望成为一种神经保护剂,在治疗神经系统疾病中具有潜在应用 (Chenard, Bordner, Butler, Chambers, Collins, De Costa, Ducat, Dumont, Fox, & Mena, 1995)。

作用机制

Target of Action

The compound “1-(4-Methylphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone” is a synthetic cathinone . Synthetic cathinones are known to elicit stimulation of the central nervous system, resulting in psychoactive effects and the occurrence of hallucinations . They are a new type of designer drugs that have gained recognition due to their ability to induce hallucinations and stimulate the mind .

Mode of Action

The compound interacts with its targets in the central nervous system to induce psychoactive effects and hallucinations . It shares structural similarities with amphetamines , which are known to increase the release and inhibit the reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin in the brain.

Pharmacokinetics

They are typically metabolized in the liver and excreted in the urine .

Result of Action

The compound’s action on the central nervous system results in psychoactive effects and hallucinations . These effects can include increased alertness, feelings of euphoria, enhanced sociability, and perceptual changes. Misuse can lead to adverse effects such as agitation, paranoia, and hallucinations .

属性

IUPAC Name |

1-(4-methylphenyl)-4-phenyl-3-(piperidin-1-ylmethyl)azetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O/c1-17-10-12-19(13-11-17)24-21(18-8-4-2-5-9-18)20(22(24)25)16-23-14-6-3-7-15-23/h2,4-5,8-13,20-21H,3,6-7,14-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOXCNHOHLCAAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(C(C2=O)CN3CCCCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401322273 |

Source

|

| Record name | 1-(4-methylphenyl)-4-phenyl-3-(piperidin-1-ylmethyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401322273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818872 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

551921-50-7 |

Source

|

| Record name | 1-(4-methylphenyl)-4-phenyl-3-(piperidin-1-ylmethyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401322273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,6-dichlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2935384.png)

![ethyl [4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2935386.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclohexylpropan-1-one](/img/structure/B2935389.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2935395.png)

![N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2935399.png)

![1-benzyl-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2935402.png)

![Methyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate](/img/structure/B2935405.png)

![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2935406.png)